N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE
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Overview
Description
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, an acetyl group, and a sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the acetyl and butyryl groups. The final step involves the sulfonamide formation.
Benzofuran Core Synthesis: The benzofuran ring can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.
Acetylation and Butyrylation:
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or at positions on the benzofuran ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cyclohexylcarbonyl-4-fluorobenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,5-TRIMETHYLBENZENESULFONYL)BUTANAMIDE may exhibit unique properties due to the presence of the trimethylbenzenesulfonamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27NO5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C24H27NO5S/c1-7-8-23(27)25(31(28,29)22-12-15(3)14(2)11-16(22)4)19-9-10-21-20(13-19)24(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3 |
InChI Key |
QJYAWOBZEIHZBX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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